2-(1H-Pyrazol-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-pyrazol-1-ylpiperidine |
InChI |
InChI=1S/C8H13N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h3,6-9H,1-2,4-5H2 |
InChI Key |
CXHGNQHRGFEZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)N2C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyrazol 1 Yl Piperidine and Analogues
Strategic Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of many synthetic strategies. A variety of methods, including cycloadditions, condensations, and metal-catalyzed reactions, have been developed to construct this important heterocycle.
Cycloaddition Reactions (e.g., [3+2] cycloadditions)
[3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings like pyrazoles. chim.it This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, diazo compounds are commonly used as the 1,3-dipole precursor, reacting with alkynes or alkenes. chim.itmdpi.com For instance, the reaction of diazoalkanes with alkynes is a well-established method for generating pyrazoles. chim.it The regioselectivity of these reactions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. mdpi.com
One-pot procedures have been developed to generate diazo compounds in situ from sources like tosylhydrazones, which then react with alkynes to form pyrazoles, mitigating the need to handle potentially hazardous diazo compounds directly. nih.gov The reaction of ethyl diazoacetate with alkynes, often catalyzed by metal salts like zinc triflate, provides a direct route to pyrazole-5-carboxylates. mdpi.comnih.gov
Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Diazoalkane | Alkyne | Varies | Substituted Pyrazole | chim.it |
| Ethyl α-diazoacetate | Phenylpropargyl | Zinc triflate, Triethylamine | Pyrazole carboxylate | mdpi.com |
| Aldehyde-derived diazo compounds | Terminal alkynes | - | 3,5-disubstituted pyrazoles | mdpi.com |
| Arylhydrazone (in situ nitrilimine) | Vinyl derivative | - | 1,3,5-substituted pyrazole | mdpi.com |
Condensation Reactions with Hydrazine (B178648) Derivatives
The most classical and widely used method for pyrazole synthesis is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. chim.itmdpi.comdergipark.org.tr This versatile reaction allows for the formation of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. beilstein-journals.org
The reaction of 1,3-diketones with hydrazine hydrate (B1144303) or substituted hydrazines is a straightforward approach. dergipark.org.tr For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can lead to the formation of two regioisomeric pyrazoles, with the selectivity being influenced by the reaction conditions. nih.gov Similarly, α,β-unsaturated ketones can react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov
Multicomponent reactions offer an efficient way to construct complex pyrazole derivatives. A four-component reaction involving an aromatic aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate can produce highly functionalized pyrano[2,3-c]pyrazoles in a single step. semanticscholar.org
Table 2: Condensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Source | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference |
| 1,3-Diketone | Hydrazine Hydrate | Acidic or basic | Substituted Pyrazole | dergipark.org.tr |
| α,β-Unsaturated Ketone | Hydrazine | - | Pyrazoline (intermediate) | mdpi.comnih.gov |
| Aryl Aldehyde, Ethyl Acetoacetate, Malononitrile | Hydrazine Hydrate | Sodium Benzoate, Water | Pyrano[2,3-c]pyrazole | semanticscholar.org |
| 1,3-Dicarbonyl Compound | Phenylhydrazine | Ethanol, Room Temperature | Substituted Pyrazole | thieme-connect.com |
Dehydrogenative Coupling Reactions for Pyrazole Core Synthesis
Acceptorless dehydrogenative coupling (ADC) reactions have emerged as a green and atom-economical strategy for C-N bond formation and the synthesis of heterocyclic compounds. acs.orgresearchgate.net These reactions typically proceed with the liberation of only water and hydrogen gas as byproducts. acs.org
Ruthenium-catalyzed ADC of 1,3-diols with arylhydrazines provides a selective route to pyrazoles. acs.orgresearchgate.net This method features low catalyst loading and high selectivity for the desired pyrazole products. acs.org Similarly, manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of 1,3-diols with hydrazines to afford symmetrically substituted pyrazoles. nih.gov This methodology can be extended to synthesize unsymmetrically substituted pyrazoles by reacting primary alcohols with methyl hydrazones. nih.gov
Another approach involves the oxidative dehydrogenative coupling of pyrazol-5-amines. Depending on the catalytic system, this can lead to the formation of azopyrrole derivatives through either a copper-catalyzed process or an iodine-mediated reaction. nih.gov
Table 3: Dehydrogenative Coupling Reactions for Pyrazole Synthesis
| Substrates | Catalyst System | Key Features | Product Type | Reference |
| 1,3-Diols and Arylhydrazines | Ru3(CO)12/NHC-phosphine-phosphine | Low catalyst loading, high selectivity | Pyrazoles | acs.orgresearchgate.net |
| 1,3-Diols and Hydrazines | Manganese(I)-pincer complex | Green byproducts (water and hydrogen) | Symmetrically substituted pyrazoles | nih.gov |
| Primary Alcohols and Methyl Hydrazones | Manganese(I)-pincer complex | Regioselective | Unsymmetrically substituted pyrazoles | nih.gov |
| Pyrazol-5-amines | Copper(I) or Iodine/TBHP | Selective formation of azo compounds | Azopyrroles | nih.gov |
Metal-Catalyzed Pyrazole Syntheses (e.g., Cu-catalyzed, Pd-catalyzed, Ru-catalyzed, Fe-catalyzed)
Transition metal catalysis has become indispensable in modern organic synthesis, and the construction of pyrazoles is no exception. researchgate.netrsc.org Various metals have been employed to catalyze pyrazole formation through different mechanistic pathways.
Copper-Catalyzed Synthesis: Copper catalysts are often used in cycloaddition reactions and C-H functionalization of pyrazoles. researchgate.net
Palladium-Catalyzed Synthesis: Palladium is a prominent metal in cross-coupling reactions, which can be utilized for the functionalization of pre-existing pyrazole rings. mdpi.com
Ruthenium-Catalyzed Synthesis: As mentioned in the previous section, ruthenium complexes are effective catalysts for the dehydrogenative coupling of 1,3-diols and hydrazines to form pyrazoles. acs.orgresearchgate.net Ruthenium(II) has also been used in coupling-cyclization reactions to assemble isoquinolinones. mdpi.com
Iron-Catalyzed Synthesis: Iron, being an inexpensive and abundant metal, has been used to catalyze the synthesis of pyrazoles from hydrazones and vicinal diols. thieme-connect.com This one-pot synthesis involves the in situ oxidation of the diol to an α-hydroxy carbonyl compound, which then condenses with the hydrazone. thieme-connect.com Iron catalysis is also employed in the synthesis of other nitrogen-containing heterocycles like imidazoles and pyrimidines. mdpi.com
Table 4: Metal-Catalyzed Pyrazole Syntheses
| Catalyst Metal | Reaction Type | Substrates | Key Features | Reference |
| Ruthenium | Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | Atom-economical, green byproducts | acs.orgresearchgate.net |
| Manganese | Dehydrogenative Coupling | 1,3-Diols, Hydrazines | Sustainable synthesis | nih.gov |
| Iron | One-pot condensation | Hydrazones, Vicinal Diols | Inexpensive catalyst, mild conditions | thieme-connect.com |
| Rhodium | Cascade Annulation | - | Synthesis of N-naphthyl pyrazoles | mdpi.com |
Strategic Approaches to Piperidine (B6355638) Ring Formation
The piperidine ring, a saturated six-membered heterocycle, is a common feature in many bioactive molecules. Its synthesis often involves the reduction of a corresponding pyridine (B92270) derivative.
Catalytic Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation is a powerful and widely used method for the synthesis of piperidines from their pyridine precursors. asianpubs.orgresearchgate.net This reaction involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst.
A variety of catalysts have been employed for this transformation, including platinum, palladium, rhodium, and ruthenium. asianpubs.orggoogle.com Platinum oxide (PtO₂), also known as Adams' catalyst, is a commonly used and effective catalyst for the hydrogenation of substituted pyridines. asianpubs.orgresearchgate.net The reaction is typically carried out in an acidic solvent like glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.net The acidic medium protonates the pyridine, which activates it towards reduction and suppresses catalyst poisoning by the resulting piperidine. dicp.ac.cn
The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, especially in the presence of other reducible functional groups. asianpubs.org For instance, the hydrogenation of pyridines with aryl substituents can lead to the selective reduction of the heterocyclic ring under acidic conditions. asianpubs.org Electrocatalytic hydrogenation has also emerged as a method to reduce pyridines to piperidines under ambient temperature and pressure, offering a potentially more sustainable alternative to traditional high-pressure hydrogenation. nih.gov
A robust, multi-kilogram scale synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate, has been reported. This process involves the nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrazole, followed by the hydrogenation of the resulting pyrazolylpyridine and subsequent iodination of the pyrazole ring. researchgate.netresearchgate.net
Table 5: Catalytic Hydrogenation of Pyridine Derivatives
| Pyridine Substrate | Catalyst | Solvent/Conditions | Product | Reference |
| Substituted Pyridines | PtO₂ (Adams' catalyst) | Glacial Acetic Acid, 50-70 bar H₂ | Substituted Piperidines | asianpubs.orgresearchgate.net |
| 2-Oxazolidinone-substituted Pyridines | Pd(OH)₂/C | Acetic Acid, 100 bar H₂ | Chiral Piperidines | dicp.ac.cn |
| 4-(1H-Pyrazol-1-yl)pyridine | - | Hydrogenation | 4-(1H-Pyrazol-1-yl)piperidine | researchgate.netresearchgate.net |
| Pyridine | Rhodium on Carbon | Water, Anion-Exchange Membrane | Piperidine | nih.gov |
Coupling Strategies for Pyrazole and Piperidine Moieties
Once the piperidine ring is formed, or using a pre-existing piperidine, the next critical step is to couple it with the pyrazole ring. This is typically achieved through C-N bond-forming reactions.
Nucleophilic aromatic substitution (SNAr) is a direct method for coupling the two rings. This reaction typically involves the attack of a nucleophilic nitrogen atom from one heterocycle onto an electron-deficient, halogenated aromatic ring of the other.
A plausible and reported pathway involves the reaction of pyrazole with a halogenated pyridine (such as 4-chloropyridine), followed by the reduction of the pyridine ring to a piperidine. researchgate.net The SNAr step is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, using a strong base such as potassium carbonate. The pyrazole's nucleophilic nitrogen attacks the electron-deficient carbon of the pyridine ring, displacing the halide. This sequence has been used in a robust, multi-kilogram scale synthesis where 4-chloropyridine undergoes nucleophilic substitution with pyrazole, followed by hydrogenation of the resulting pyridyl-pyrazole. researchgate.net
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for C-N bond formation in modern organic synthesis. acs.org Reactions like the Buchwald-Hartwig amination are particularly relevant for coupling a piperidine amine with a halogenated pyrazole.
Buchwald-Hartwig Amination : This reaction enables the direct formation of a C-N bond between a halogenated pyrazole and a piperidine. The choice of palladium catalyst and ligand is crucial for success. For instance, the coupling of piperidine with 4-halo-1H-1-tritylpyrazoles has been investigated using a Pd(dba)₂ catalyst with a tBuDavePhos ligand. researchgate.net However, these conditions can be sensitive to the nature of the amine; amines with β-hydrogens, like piperidine, can present challenges, sometimes leading to dehalogenation of the starting material. researchgate.netrsc.org Optimization of ligands, such as switching to XPhos, can improve conversion and yield. rsc.org
Suzuki-Miyaura Coupling : While primarily a C-C bond-forming reaction, variations can be adapted for C-N coupling. More commonly, it is used to attach aryl groups to the heterocyclic cores. For instance, a Suzuki coupling between a 4-boronic acid-pyrazole derivative and an iodopiperidine precursor has been explored, though yields can be suboptimal due to steric hindrance.
| Reaction Type | Catalyst System (Example) | Substrates | Notes | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | 4-Halo-1H-1-tritylpyrazole + Piperidine | Effective for amines lacking β-hydrogens; can be challenging for piperidine. | researchgate.net |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | 2-aminothieno[3,2-d]pyrimidin-4(3H)-one + Piperidine | XPhos ligand showed full conversion where other ligands failed. | rsc.org |
| Suzuki-Miyaura Coupling | Pd-catalyst | 4-boronic acid-pyrazole + Iodopiperidine | Yields can be limited by steric hindrance. |
Multi-component reactions (MCRs) offer significant advantages in efficiency by combining multiple starting materials in a single pot to form complex products, adhering to principles of pot, atom, and step economy (PASE). nih.gov While a direct MCR to form 2-(1H-Pyrazol-1-yl)piperidine is not explicitly detailed, the principles can be applied to construct its analogues or key intermediates.
For example, highly functionalized piperidines can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, an aniline, and a β-ketoester. semanticscholar.org Similarly, a variety of pyrazole derivatives are accessible through MCRs. nih.govbeilstein-journals.org A four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile, often catalyzed by piperidine itself, can yield complex pyrano[2,3-c]pyrazole systems. nih.gov
General Amine Alkylation and Acylation Methods
Standard organic chemistry transformations such as N-alkylation and N-acylation are fundamental to the synthesis and functionalization of pyrazolylpiperidine scaffolds. These reactions primarily target the secondary amine of the piperidine ring or the nitrogen atoms of the pyrazole ring, allowing for the introduction of a wide variety of substituents.
N-Acylation is a common method for derivatizing the pyrazole ring. For instance, 1-acyl-4,5-dihydro-1H-pyrazoles can be prepared by refluxing a suitable precursor, such as a chalcone, with hydrazine hydrate in the presence of an alkanoic acid, which serves as both the acylating agent and the reaction medium. researchgate.net This approach directly installs an acyl group at the N1 position of the pyrazole ring during its formation.
N-Alkylation methods are frequently employed to modify the piperidine nitrogen. Reductive amination, which involves the condensation of an amine with a ketone or aldehyde followed by reduction of the resulting imine, is a widely used technique for forming C-N bonds. mdpi.com Additionally, direct alkylation can be achieved. For example, phenoxyacetate (B1228835) derivatives can be alkylated using reagents like ethyl chloroacetate (B1199739) to introduce an ester functionality, which can then be further modified. researchgate.net The piperidine nitrogen itself can act as a nucleophile, displacing leaving groups in various substrates to form N-alkylated or N-arylated products.
The table below illustrates representative conditions for these transformations.
| Transformation | Reactants | Reagents & Conditions | Product Type |
| N-Acylation | 3-Aryl-1-(4-hydroxyphenyl)prop-2-en-1-one, Hydrazine hydrate | Alkanoic acid (e.g., Glacial acetic acid), Reflux | 1-Acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazole researchgate.net |
| N-Alkylation | Substituted hydroxyphenyl-pyrazole | Ethyl chloroacetate | Substituted phenoxyacetate researchgate.net |
| Nucleophilic Substitution | Phenoxyacetate ester | Piperidine | Piperidine amide derivative researchgate.net |
Regioselective Synthesis of Substituted Pyrazolylpiperidine Derivatives
Controlling the position of substituents on both the pyrazole and piperidine rings is a critical challenge in the synthesis of these heterocyclic systems. The regioselectivity of these reactions determines the final structure and properties of the molecule.
The formation of the pyrazole ring itself often presents regiochemical considerations. The cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomers. researchgate.net The choice of reaction conditions and the nature of the substituents on both reactants can influence the outcome. For example, a stepwise synthesis involving the formation of an N,S-thioketal intermediate from an active methylene (B1212753) reagent, followed by cyclization with a substituted hydrazine, provides a controlled route to tetra-substituted phenylamino-pyrazoles. mdpi.com This method allows for a predictable substitution pattern on the pyrazole ring. mdpi.com
Another powerful strategy for achieving regioselectivity is the 1,3-dipolar cycloaddition. The copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols has been developed as an efficient and regioselective route to 5-substituted pyrazoles. thieme.de This method is particularly valuable for creating specific substitution patterns that may be difficult to achieve through traditional condensation reactions. thieme.de
The table below summarizes different approaches to achieve regioselectivity.
| Method | Key Reactants | Key Features | Resulting Scaffold |
| Stepwise Condensation mdpi.com | Active methylene reagent, Phenylisothiocyanate, Substituted hydrazine | Formation of a push-pull alkene intermediate (N,S-thioketal) prior to cyclization. | Specifically substituted N-phenylaminopyrazoles. |
| 1,3-Dipolar Cycloaddition thieme.de | Hydrazonyl chloride, Homopropargylic alcohol | Copper(I)-catalyzed cycloaddition. | Regioselective formation of 5-hydroxyethyl-substituted pyrazoles. |
| Cyclocondensation researchgate.net | 1,3-Difunctional compounds, Substituted hydrazines | Formation of regioisomers is possible; outcome depends on reactants. | Functionalized pyrazole scaffolds. |
Asymmetric Synthesis Approaches for Chiral Pyrazolylpiperidines
The piperidine ring in this compound contains a stereocenter at the C2 position, meaning the compound can exist as a pair of enantiomers. Asymmetric synthesis provides methods to produce a single enantiomer, which is often crucial for biological applications. The primary strategies for asymmetric synthesis include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. uwindsor.canumberanalytics.com
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comyork.ac.uk After the new stereocenter is created, the auxiliary is removed. numberanalytics.com For example, an achiral piperidine precursor could be derivatized with a chiral auxiliary, such as an Evans's oxazolidinone. york.ac.uk Subsequent reactions would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. york.ac.uk
Enantioselective catalysis is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. uwindsor.canumberanalytics.com For instance, N-heterocyclic carbenes (NHCs) have been used as organocatalysts in the asymmetric synthesis of fused pyrazole systems, such as chiral pyrazolo[3,4-b]pyridin-6-ones, achieving excellent yields and enantioselectivities. nih.gov Similar catalytic systems could be adapted for the synthesis of chiral pyrazolylpiperidines.
Substrate-controlled synthesis relies on an existing chiral center within the molecule to direct the formation of a new stereocenter. uwindsor.ca If a chiral piperidine precursor is used, its stereochemistry can influence the outcome of subsequent reactions.
Key considerations for a successful chiral auxiliary include its ease of attachment and removal, its ability to induce high levels of stereocontrol, and its potential for recycling. york.ac.uk
| Asymmetric Strategy | Description | Example Application |
| Chiral Auxiliary york.ac.uk | A temporary chiral group is attached to the substrate to direct a stereoselective reaction. | An achiral piperidine precursor is reacted with an Evans's auxiliary to control subsequent alkylation or acylation reactions. |
| Enantioselective Catalysis numberanalytics.comnih.gov | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. | A chiral N-heterocyclic carbene catalyzes the annulation of an enal with a pyrazol-5-amine to form a chiral fused pyrazole system. nih.gov |
| Substrate Control uwindsor.ca | A pre-existing stereocenter in the starting material dictates the stereochemistry of the newly formed center. | A reaction on a molecule already containing an enantiopure piperidine ring. |
Optimization of Reaction Conditions for Yield and Selectivity
The success of a synthetic route often depends on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters that are typically varied include the choice of solvent, catalyst, base, temperature, and the stoichiometry of the reactants. acs.orgresearchgate.netresearchgate.net
For example, in a reaction involving piperidine, malononitrile, and other components, a screen of conditions revealed that using potassium hydroxide (B78521) (KOH) as a base in dimethylformamide (DMF) at reflux (100 °C) gave a significantly higher yield (87%) compared to running the reaction at room temperature or using other solvents like ethanol. acs.org
Similarly, the synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diyne derivatives and hydrazine was optimized by testing different solvents and reactant ratios. researchgate.net It was found that using PEG-400 as a recyclable and eco-friendly solvent was effective. researchgate.netrsc.org The amount of hydrazine was also critical; reducing the equivalents of hydrazine hydrate from 3 to 1.5 resulted in a noticeable drop in product yield (from 89% to 80%). rsc.org
These examples demonstrate a systematic approach to optimization, where each reaction variable is adjusted to find the ideal balance for achieving high yield and selectivity.
The following table illustrates a hypothetical optimization study based on common practices.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Piperidine (cat.) | Reflux | 12 | 20 acs.org |
| 2 | DMF | KOH | Room Temp | 12 | 46 acs.org |
| 3 | DMSO | KOH | 100 | 2 | <88 acs.org |
| 4 | DMF | KOH | 100 | 3 | 87 acs.org |
Scalable Synthetic Routes for Industrial and Large-Scale Applications
Translating a laboratory-scale synthesis into a large-scale industrial process presents a unique set of challenges. The ideal scalable route must be cost-effective, safe, environmentally friendly, and reproducible. This often requires moving away from expensive or hazardous reagents and complex purification methods. beilstein-journals.org
An efficient, multi-kilogram scale synthesis of piperidine derivatives has been demonstrated through a two-step sequence involving directed ortho-metalation of a bromopyridine followed by reaction with a ketone and subsequent catalytic hydrogenation. researchgate.net This method was successfully implemented in both a flow reactor and a 5-liter autoclave, enabling the production of up to 0.5 kg of the target (cyclo)alkylpiperidine. researchgate.net The use of flow chemistry, in particular, can offer advantages for scalability, including improved heat transfer, safety, and process control compared to traditional batch reactors. researchgate.net
The industrial synthesis of heterocyclic compounds often relies on readily available and inexpensive starting materials. beilstein-journals.org For instance, the industrial production of pyridine itself can be achieved through gas-phase condensation of simple molecules like formaldehyde, acetaldehyde, and ammonia. beilstein-journals.orgbeilstein-journals.org While the synthesis of a complex molecule like this compound would be more involved, the principles of using economical starting materials and robust, high-yielding reactions remain paramount for large-scale applications. beilstein-journals.org
Key considerations for developing scalable routes include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Process Safety: Avoiding highly exothermic or gas-evolving reactions that are difficult to control on a large scale.
Reagent Cost: Substituting expensive reagents (e.g., certain metal catalysts) with cheaper alternatives.
Hardware: Choosing appropriate reactor types (e.g., batch vs. flow) for the specific chemical transformation. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 1 Yl Piperidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for characterizing the constitution and stereochemistry of 2-(1H-Pyrazol-1-yl)piperidine in solution. A full suite of one-dimensional and two-dimensional experiments is necessary for the unambiguous assignment of all proton and carbon resonances.
¹H NMR and ¹³C NMR for Proton and Carbon Resonance Assignment
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the pyrazole (B372694) and piperidine (B6355638) moieties. The substitution at the N1 position of the pyrazole and the C2 position of the piperidine significantly influences the chemical shifts compared to the parent heterocycles. researchgate.netias.ac.inresearchgate.net
Proton (¹H) NMR: The pyrazole ring is expected to exhibit three aromatic proton signals. The proton at the C4 position (H-4') typically appears as a triplet, while the protons at C3' and C5' (H-3' and H-5') will present as doublets. researchgate.net The piperidine ring protons will appear in the aliphatic region. The proton at C2 (H-2), being directly attached to the stereocenter and adjacent to the pyrazole nitrogen, is expected to be the most downfield of the piperidine protons. The remaining methylene (B1212753) protons (H-3 to H-6) will show complex multiplets due to diastereotopicity and spin-spin coupling. chemicalbook.comhmdb.caresearchgate.net
Carbon (¹³C) NMR: The ¹³C NMR spectrum will display signals for the three distinct pyrazole carbons and the five piperidine carbons. The pyrazole carbons (C-3', C-4', C-5') resonate in the aromatic region. ias.ac.in Within the piperidine ring, the C-2 carbon, being directly attached to the pyrazole ring, will be shifted downfield relative to the other piperidine carbons (C-3, C-4, C-5, C-6). researchgate.net The chemical shifts of C-3 and C-5 may also be influenced by the substituent's orientation.
Predicted NMR Chemical Shifts for this compound: Note: These are estimated chemical shift ranges based on typical values for substituted pyrazole and piperidine derivatives. Actual values may vary depending on solvent and experimental conditions. pdx.eduoregonstate.edu
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Piperidine Ring | ||
| H/C-2 | 4.0 - 4.5 | 55 - 65 |
| H/C-3 | 1.6 - 2.0 | 28 - 35 |
| H/C-4 | 1.4 - 1.8 | 22 - 28 |
| H/C-5 | 1.5 - 1.9 | 23 - 30 |
| H/C-6 | 2.8 - 3.2 | 45 - 52 |
| Pyrazole Ring | ||
| H/C-3' | 7.4 - 7.6 | 138 - 142 |
| H/C-4' | 6.2 - 6.4 | 105 - 108 |
| H/C-5' | 7.7 - 7.9 | 128 - 132 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of this compound by establishing correlations between nuclei. optica.orgoptica.orgipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for tracing the connectivity within the piperidine ring, showing correlations between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6. It would also confirm the coupling between the pyrazole protons H-3'/H-4' and H-4'/H-5'.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹J-coupling). This would allow for the definitive assignment of each carbon atom in both the piperidine and pyrazole rings by linking it to its corresponding, already-assigned proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connection between the two heterocyclic rings. It detects longer-range couplings (typically 2-3 bonds, ²J or ³J). A key correlation would be expected between the piperidine H-2 proton and the pyrazole C-5' and C-3' carbons, and potentially the pyrazole N-2, providing unambiguous proof of the N1-C2 linkage. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for stereochemical and conformational analysis. For instance, NOE correlations between the piperidine H-2 proton and the pyrazole H-5' proton would indicate a specific spatial arrangement. Correlations between axial and equatorial protons within the piperidine ring (e.g., H-2axial to H-4axial) would help to confirm a chair conformation. ipb.ptnih.gov
Variable Temperature NMR Studies for Conformational Analysis
The piperidine ring is known to undergo conformational dynamics, primarily through a chair-chair ring inversion process. optica.orgrsc.org Variable Temperature (VT) NMR studies are employed to investigate these dynamics. researchgate.netresearchgate.net
At room temperature, if the ring inversion is rapid on the NMR timescale, the signals for axial and equatorial protons may appear averaged. By lowering the temperature, this inversion process can be slowed. As the temperature decreases, distinct signals for the axial and equatorial conformers may emerge, and further cooling can lead to the "freezing out" of the most stable chair conformation. researchgate.net Analysis of the signal broadening and coalescence temperature allows for the calculation of the energy barrier (ΔG‡) for the ring-flipping process, providing quantitative insight into the conformational flexibility of the piperidine moiety in the molecule. researchgate.net
Solid-State NMR Investigations of Pyrazolylpiperidine Conformations
While solution-state NMR reveals the structure and dynamics of molecules in a solvent, solid-state NMR (ssNMR) provides information about their structure, conformation, and packing in the crystalline or amorphous solid phase. nih.goviastate.edu The conformation adopted in the solid state can differ significantly from the preferred solution conformation due to intermolecular interactions like hydrogen bonding and crystal packing forces.
Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov By comparing the ¹³C chemical shifts from ssNMR with those from solution NMR, differences in conformation can be inferred. Furthermore, ssNMR can distinguish between different polymorphic forms of the compound, which may have distinct physical properties. For heterocyclic systems, ssNMR experiments that probe ¹³C-¹⁴N or ¹³C-¹⁵N dipolar couplings can serve as a powerful "attached nitrogen test," confirming the C-N connectivities within the solid lattice and helping to differentiate isomers. nih.goviastate.eduacs.org
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). uni-rostock.debioanalysis-zone.com This precision allows for the unambiguous determination of a molecule's elemental formula. mdpi.comacs.org
For this compound, the molecular formula is C₈H₁₃N₃. HRMS would be used to confirm the exact mass of the molecular ion ([M+H]⁺), which is calculated to be 152.1182. An experimentally measured mass that matches this theoretical value provides definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. bioanalysis-zone.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and studying the fragmentation pathways of heterocyclic compounds like this compound. In positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺, due to the basic nature of the nitrogen atoms in both the piperidine and pyrazole rings.
High-resolution mass spectrometry can confirm the elemental composition of the parent ion. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide insight into the structural connectivity. Based on studies of related pyrazolyl and piperidine-containing structures, several characteristic fragmentation pathways can be anticipated nih.govscielo.brnih.govnih.gov.
The primary fragmentation events would likely involve the cleavage of the C-N bond connecting the piperidine and pyrazole rings, as well as ring-opening fragmentations of the piperidine moiety. A common fragmentation pattern for piperidine alkaloids involves the neutral loss of water (if hydroxylated) or other small molecules, followed by cleavage of the piperidine ring scielo.brnih.govscispace.com. For pyrazolyl derivatives, a dominant fragment ion corresponding to the pyrazole ring is often observed nih.gov.
A plausible fragmentation pathway for the protonated this compound ([M+H]⁺) is summarized below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |
| [M+H]⁺ | [C₅H₁₀N]⁺ | C₃H₄N₂ (Pyrazole) | Cleavage of the N-C bond, retaining charge on the piperidine fragment. |
| [M+H]⁺ | [C₃H₅N₂]⁺ | C₅H₁₀N (Piperidine) | Cleavage of the N-C bond, retaining charge on the pyrazole fragment. |
| [M+H]⁺ | Various | C₂H₄, C₃H₆, etc. | Ring opening of the piperidine moiety followed by loss of ethylene (B1197577) or other small hydrocarbon fragments. |
These fragmentation patterns are essential for the structural confirmation of novel derivatives and for their identification in complex mixtures nih.govscispace.com.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent pyrazole and piperidine rings.
The pyrazole ring exhibits characteristic stretching vibrations for its C=C and C=N bonds. mdpi.com The piperidine ring, being a saturated heterocycle, will show characteristic C-H and C-N stretching and bending vibrations. researchgate.netnist.gov
Key expected vibrational frequencies are detailed in the table below, based on data from pyrazole and piperidine compounds mdpi.comnist.govnist.gov.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| 3100-3000 | C-H Stretch | Aromatic C-H (Pyrazole ring) |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Piperidine ring CH₂) |
| ~1670-1570 | C=N Stretch | Pyrazole ring |
| ~1550-1450 | C=C Stretch | Pyrazole ring |
| ~1470-1430 | C-H Bend (Scissoring) | Piperidine ring CH₂ |
| ~1350-1250 | C-N Stretch | Aromatic C-N (Pyrazole-Piperidine link) |
| ~1200-1000 | C-N Stretch | Aliphatic C-N (Piperidine ring) |
The absence of a broad absorption band in the 3200-3500 cm⁻¹ region would confirm the substitution at the N-1 position of the pyrazole ring and the secondary nature of the piperidine nitrogen, assuming no N-H remains from the starting materials mdpi.com.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Studies on structurally similar compounds, such as 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine and other piperidinyl-azoles, have shown that the piperidine ring consistently adopts a stable chair conformation. nih.govnih.gov In this conformation, the pyrazolyl substituent would likely occupy an equatorial position to minimize steric hindrance.
The dihedral angle between the plane of the pyrazole ring and the mean plane of the piperidine ring is a key conformational parameter. In the related structure of 3-oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile, this angle is 42.49 (11)° nih.gov. For 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, the dihedral angle between the pyrazole and the adjacent pyridazine (B1198779) ring is 10.36 (2)° nih.gov. This indicates that the degree of twisting between the rings can vary depending on the substitution and crystal packing forces.
Below is a table of representative crystallographic data from a closely related compound, 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, which illustrates the type of structural information obtained nih.gov.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 (2) |
| b (Å) | 10.456 (2) |
| c (Å) | 10.609 (2) |
| β (°) | 115.93 (3) |
| V (ų) | 1118.3 (4) |
| Z | 4 |
| Piperidine Conformation | Chair |
| Dihedral Angle (Pyrazole-Pyridazine) | 10.36 (2)° |
Such crystallographic data are invaluable for understanding structure-activity relationships and for computational modeling studies.
Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical methods, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules. While this compound itself is achiral, derivatives with stereocenters on the piperidine ring would be amenable to analysis by these techniques.
For a chiral derivative, CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. The spectrum is characterized by Cotton effects (positive or negative peaks) corresponding to electronic transitions within the molecule's chromophores, primarily the pyrazole ring.
The absolute configuration of a chiral derivative could be determined by comparing its experimental CD spectrum with theoretical spectra generated by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). rsc.org This approach has been successfully used to establish the stereochemistry of various heterocyclic and coordination compounds rsc.org. The conformation of the piperidine ring, whether it is a chair or twist-boat, and the orientation of substituents would significantly influence the sign and magnitude of the observed Cotton effects rsc.org. Therefore, CD spectroscopy serves as a powerful tool for elucidating the absolute stereochemistry and solution-state conformation of chiral this compound systems.
Computational and Theoretical Studies on 2 1h Pyrazol 1 Yl Piperidine Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(1H-Pyrazol-1-yl)piperidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles eurjchem.comresearchgate.net. These calculations can predict the most stable conformation of the molecule in the gas phase.
The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT eurjchem.comnih.govresearchgate.net. The MEP map helps in identifying the electrophilic and nucleophilic sites within the molecule. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the compound researchgate.net. A smaller energy gap suggests higher reactivity. Theoretical studies on related pyrazole (B372694) derivatives have utilized DFT to understand their structural and electronic characteristics, providing a framework for what to expect with this compound researchgate.netnih.gov.
Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds
| Parameter | Typical Functional | Typical Basis Set | Common Software |
| Geometry Optimization | B3LYP | 6-31G(d) / 6-311+G(d,p) | Gaussian, ORCA |
| Electronic Properties | B3LYP, M06-2X | 6-311G(d,p) | Gaussian, Spartan |
| Vibrational Frequencies | B3LYP | 6-31G(d) | Gaussian |
Molecular Docking Simulations for Analyzing Potential Interactions with Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. For this compound, docking simulations are used to explore its potential binding modes and affinities with various biological targets, such as enzymes and receptors nih.gov. This is crucial in drug discovery for identifying potential therapeutic applications.
Studies on similar piperidine (B6355638) and pyrazole derivatives have shown interactions with targets like the sigma-1 receptor, cyclooxygenase-2 (COX-2), and various kinases nih.govnih.govmdpi.comrsc.org. Docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the target protein . For instance, the pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the piperidine ring can engage in hydrophobic interactions. The results of these simulations are often scored to rank the potential efficacy of the compound as an inhibitor or agonist .
Conformational Analysis and Dynamics of the Pyrazolylpiperidine Framework
For 2-substituted piperidines, the preference for an axial or equatorial substituent is dictated by a balance of steric and electronic effects, including allylic strain when the piperidine nitrogen is part of a conjugated system nih.govacs.org. In 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation is often preferred nih.gov. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the pyrazolylpiperidine framework, providing insights into conformational transitions and the flexibility of the molecule over time nih.govd-nb.info.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be instrumental in understanding the mechanisms of chemical reactions used to synthesize this compound and related compounds researchgate.netmdpi.com. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This includes identifying the rate-determining step and understanding the role of catalysts nih.govnih.gov.
For instance, the synthesis of pyrazole derivatives often involves cycloaddition reactions mdpi.com. DFT calculations can elucidate whether these reactions proceed through a concerted or stepwise mechanism by locating the relevant transition states and intermediates mdpi.com. Understanding the reaction mechanism allows for the optimization of reaction conditions to improve yield and selectivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), which is invaluable for structure elucidation and confirmation researchgate.netresearchgate.netnih.gov. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters nih.gov.
By comparing the computationally predicted NMR spectra with experimental data, the proposed structure of a synthesized compound can be verified. Theoretical calculations can also help to assign specific signals to particular atoms within the molecule, which can be challenging in complex structures ipb.pt. Studies on pyrazole and its derivatives have shown good correlation between calculated and experimental chemical shifts researchgate.netresearchgate.netnih.gov.
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Pyrazole Derivative
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| H-3 | 7.60 | 7.55 |
| H-4 | 6.35 | 6.30 |
| H-5 | 7.60 | 7.55 |
| Data is hypothetical and for illustrative purposes based on typical accuracies. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. For a series of pyrazolylpiperidine derivatives, QSPR models can be developed to predict properties like solubility, lipophilicity, or biological activity based on calculated molecular descriptors tandfonline.comnih.govtandfonline.comnih.gov.
These descriptors can be constitutional, topological, geometrical, or electronic in nature. By developing a robust QSPR model, the properties of new, unsynthesized compounds can be predicted, thus prioritizing synthetic efforts towards molecules with the most promising profiles. QSAR (Quantitative Structure-Activity Relationship) is a subset of QSPR that specifically focuses on biological activity tandfonline.comnih.gov.
Advanced Molecular Dynamics Simulations for Solvent Effects and Flexibility
While gas-phase calculations are useful, the behavior of molecules in a biological environment is significantly influenced by the surrounding solvent, typically water. Advanced molecular dynamics (MD) simulations can explicitly model the solvent molecules, providing a more realistic representation of the system d-nb.infouniupo.it.
These simulations allow for the study of solvent effects on the conformational preferences and dynamics of this compound. MD simulations can also be used to investigate the flexibility of the molecule and how it adapts its conformation upon binding to a biological target nih.govrsc.org. The stability of the ligand-protein complex over time can be assessed through long-timescale MD simulations, providing further validation for docking results nih.govresearchgate.netrsc.org.
Advancements in Catalysis: The Emergence of this compound in Novel Transformations
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, driving innovation in fields ranging from pharmaceutical synthesis to materials science. In this context, the design and application of novel ligands to modulate the properties of metal catalysts are of paramount importance. One such ligand that has garnered attention is this compound, a compound that uniquely combines the structural features of both pyrazole and piperidine moieties. This article delves into the development of novel catalytic transformations facilitated by metal complexes of this compound and its derivatives, highlighting the innovative synthetic methodologies that have emerged from its use.
The unique architecture of this compound, featuring a chiral center at the junction of the pyrazole and piperidine rings, makes it a promising candidate for asymmetric catalysis. The nitrogen atoms of the pyrazole ring provide effective coordination sites for a variety of transition metals, while the piperidine fragment can be readily modified to fine-tune the steric and electronic environment around the metal center. This adaptability has been exploited in the development of new catalytic systems for a range of organic transformations.
While the broader classes of pyrazole and piperidine-containing ligands have been extensively studied in catalysis, the specific application of this compound in pioneering new reaction pathways is a more recent area of investigation. Researchers have begun to explore its potential in asymmetric synthesis, where the creation of chiral molecules with high enantiomeric purity is a critical objective.
One notable area of development is in the field of asymmetric C-C bond formation. For instance, novel chiral squaramide catalysts have been developed for the enantioselective Michael addition of pyrazolin-5-ones to various electrophiles, leading to the synthesis of complex chiral heterocyclic systems. While not directly employing this compound itself, this research showcases the potential of pyrazole-containing chiral scaffolds in developing new catalytic transformations. The insights gained from these studies are instrumental in designing new catalysts based on the this compound framework for similar and other novel reactions.
Furthermore, the exploration of metal complexes of pyrazole derivatives in C-C coupling reactions has been a fruitful area of research. researchgate.net The electronic properties of the pyrazole moiety can enhance the electrophilicity of the metal center, a key factor in many catalytic cycles. researchgate.net The development of catalysts based on this compound for such reactions could lead to novel methodologies with improved efficiency and selectivity.
The following table summarizes research findings from studies on related pyrazole-containing catalytic systems, which provide a foundation for the development of novel transformations using this compound.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Enantioselectivity (%) | Diastereoselectivity | Reference |
| Chiral Squaramide | Michael Addition | Pyrazolin-5-ones, 3-nitro-2H-chromenes | Chiral chroman and pyrazolone (B3327878) derivatives | up to 98 | up to 96 | up to 99:1 | nih.gov |
| Chiral Squaramide | Michael Addition | Pyrazolin-5-ones, β,γ-unsaturated α-ketoesters | Chiral pyrazolone ketoester derivatives | up to 99 | up to 96 | - | rsc.org |
| Cu(II)/Chiral Tridentate Schiff Base | Henry Reaction | Aldehydes, Nitromethane | Nitroaldol products | up to 98 | 9:91 er | - | researchgate.net |
These examples, while not directly involving this compound, underscore the potential of chiral pyrazole-containing structures in asymmetric catalysis and the development of novel synthetic methods. The principles demonstrated in these studies, such as the tuning of catalyst structure to achieve high stereoselectivity, are directly applicable to the design of new catalytic systems based on the this compound scaffold.
Role As Synthetic Intermediates in Complex Molecule Synthesis
Precursors for Advanced Organic and Pharmaceutical Intermediates (e.g., Crizotinib and related structures)
The most prominent application of pyrazolylpiperidine derivatives is as key precursors in the synthesis of advanced pharmaceutical intermediates, most notably for the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib. In the synthesis of Crizotinib, a substituted 2-(1H-pyrazol-1-yl)piperidine fragment is a crucial component that is introduced in the final stages of the synthetic route.
Key intermediates for the synthesis of Crizotinib that incorporate the pyrazolylpiperidine scaffold include tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate and 4-(4-Iodo-1H-pyrazol-1-yl)piperidine. These intermediates are then utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the final complex structure of the drug. The synthesis of these precursors often involves a multi-step process, which may include a Mitsunobu reaction, chemoselective reduction of a nitro group, and subsequent halogenation or borylation of the pyrazole (B372694) ring.
The development of robust and scalable synthetic routes to these pyrazolylpiperidine intermediates has been a critical aspect of ensuring a reliable supply of Crizotinib for clinical use.
Building Blocks in Multi-step Organic Synthesis Pathways
Beyond its direct application in the synthesis of specific drug targets like Crizotinib, the this compound scaffold serves as a versatile building block in longer, multi-step organic synthesis pathways. The presence of two distinct heterocyclic rings, each with its own reactivity and potential for functionalization, allows for a stepwise and controlled elaboration of molecular complexity.
In these multi-step sequences, the pyrazolylpiperidine core can be introduced early in the synthesis, with subsequent reactions modifying other parts of the molecule. Alternatively, the pyrazolylpiperidine moiety itself can be constructed in a stepwise fashion on a more complex molecular framework. The piperidine (B6355638) nitrogen can be protected and deprotected, allowing for reactions at other sites, while the pyrazole ring offers positions for substitution, which can be exploited to build out different branches of a target molecule. The utility of this scaffold in multi-step synthesis is a testament to its chemical stability and the orthogonal reactivity of its constituent rings.
Utility as Chiral Building Blocks in Asymmetric Synthesis
The piperidine ring in this compound contains a stereocenter at the C2 position, making it a chiral molecule. This intrinsic chirality presents the opportunity to use this compound as a chiral building block in asymmetric synthesis, enabling the preparation of enantiomerically pure target molecules. The development of methods for the asymmetric synthesis of piperidines is a significant area of research, as the stereochemistry of piperidine-containing drugs can have a profound impact on their pharmacological activity.
Several strategies can be employed to obtain enantiomerically enriched this compound. These include the resolution of a racemic mixture, for instance, through the formation of diastereomeric salts with a chiral resolving agent. Another powerful approach is the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor using a chiral catalyst. Once obtained in enantiopure form, the chiral this compound can be incorporated into a larger molecule, transferring its stereochemistry to the final product. The use of such chiral building blocks is a highly effective strategy for controlling the three-dimensional architecture of complex molecules.
| Method for Obtaining Chiral Piperidines |
Strategies for Diversification and Functionalization of the Pyrazolylpiperidine Scaffold
The this compound scaffold offers numerous possibilities for chemical modification, allowing for the creation of a diverse library of compounds for drug discovery and other applications. Both the piperidine and pyrazole rings can be subjected to a variety of functionalization reactions.
Functionalization of the Piperidine Ring:
N-Alkylation and N-Arylation: The secondary amine of the piperidine ring is a key site for modification. It can be readily alkylated or arylated to introduce a wide range of substituents.
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can be used to introduce amide functionalities.
C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H activation, can potentially be used to directly introduce substituents at various positions on the piperidine ring, offering a powerful tool for late-stage diversification.
Functionalization of the Pyrazole Ring:
Electrophilic Aromatic Substitution: The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions, such as halogenation (e.g., iodination, bromination) and nitration, typically at the 4-position. These functionalized pyrazoles can then serve as handles for further modifications, for example, through cross-coupling reactions.
Metal-Catalyzed Cross-Coupling: Halogenated or borylated pyrazolylpiperidine derivatives can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of chemical groups.
N-Alkylation of the Pyrazole Ring: While the piperidine nitrogen is typically more nucleophilic, under certain conditions, the pyrazole ring nitrogen can also be alkylated, leading to different isomers and further diversification.
Structure Activity Relationship Sar Exploration of Pyrazolylpiperidine Scaffolds
Systematic Modification of the Pyrazole (B372694) Moiety and its Influence on Molecular Interactions
The pyrazole moiety of 2-(1H-Pyrazol-1-yl)piperidine serves as a versatile scaffold for modification, allowing for a detailed investigation of its influence on molecular interactions. The electronic properties of substituents on the pyrazole ring have a significant impact on the potency of these compounds. For instance, in a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the presence of a 5-methyl group on the pyrazole ring was found to be beneficial. However, introducing an electron-withdrawing trifluoromethyl group or an electron-donating methoxy (B1213986) group at the 3-position resulted in a decrease or complete loss of activity, respectively. acs.org This suggests that the electronic landscape of the pyrazole ring is a key determinant of binding affinity.
| Modification | Position | Substituent | Observed Influence on Molecular Interaction |
| Electronic Properties | 3 | Trifluoromethyl (electron-withdrawing) | Drop in efficacy acs.org |
| Electronic Properties | 3 | Methoxy (electron-donating) | No detectable activity acs.org |
| Steric/Hydrophobic | - | Phenyl groups | Potential interaction with phenylalanine residues nih.gov |
Systematic Modification of the Piperidine (B6355638) Moiety and its Influence on Molecular Interactions
Systematic modifications of the piperidine moiety in pyrazolylpiperidine scaffolds have been explored to enhance their pharmacological profiles. The piperidine ring is a common structural motif in many pharmaceuticals and its substitution pattern can significantly affect a compound's properties. mdpi.comijnrd.org
In the context of developing inhibitors for the HDM2-p53 protein-protein interaction, substitutions at various positions of the piperidine ring were investigated. nih.gov While some substitutions at the 4, 5, and 6 positions were tolerated, they did not lead to a significant improvement in potency. nih.gov However, the incorporation of an allyl side chain at the 2-position resulted in a drastic improvement in binding potency. nih.gov This highlights the importance of the piperidine ring in providing a scaffold for placing substituents in favorable orientations for target engagement.
Furthermore, replacing a piperazine (B1678402) ring with a piperidine ring has been shown to be an effective strategy for enhancing the inhibition of serotonin (B10506) reuptake in certain classes of compounds. researchgate.net This suggests that the nature of the heterocyclic ring itself plays a crucial role in molecular interactions.
| Modification Site | Modification Type | Resulting Influence |
| Piperidine Core | Substitution at positions 4, 5, and 6 | Tolerated, but no significant potency improvement nih.gov |
| Piperidine Core | Incorporation of an allyl side chain at position 2 | Drastic improvement in binding potency nih.gov |
| Heterocyclic Core | Replacement of piperazine with piperidine | Enhanced inhibition of serotonin reuptake researchgate.net |
Impact of Stereochemistry on Molecular Recognition and Ligand Binding
The stereochemistry of the this compound scaffold is a critical factor in its interaction with biological targets. The chiral center at the 2-position of the piperidine ring means that the compound can exist as two enantiomers, which may exhibit different biological activities. This is a common phenomenon in drug-receptor interactions, where the three-dimensional arrangement of atoms is crucial for optimal binding.
For instance, in a series of pyridyl-piperazinyl-piperidine derivatives targeting the CXCR3 receptor, the stereochemistry of a substituent on the piperazine ring had a pronounced effect on binding affinity. nih.gov Specifically, an analog with a 2'(S)-ethylpiperazine moiety showed a significantly higher affinity for the human CXCR3 receptor, with an IC50 of 0.2 nM. nih.gov This demonstrates that even subtle changes in stereochemistry can lead to substantial differences in biological activity.
The specific orientation of functional groups in three-dimensional space, dictated by the stereochemistry, determines how a ligand fits into the binding pocket of a receptor or enzyme. One enantiomer may form key interactions, such as hydrogen bonds or hydrophobic interactions, that the other enantiomer cannot, leading to a difference in binding affinity and, consequently, biological effect.
Conformational Preferences and Their Influence on Interactions with Molecular Targets
In a study of 2-substituted piperazines, which are structurally related to piperidines, the axial conformation was found to be preferred in all cases for 1-acyl and 1-aryl 2-substituted derivatives. nih.gov This axial orientation was found to place the basic and pyridyl nitrogens in a specific orientation that mimics the binding of nicotine (B1678760) to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Molecular modeling studies confirmed that the R enantiomers of these compounds could bind to the receptor with the key nitrogen atoms colocalized with their counterparts in the known agonist, epibatidine. nih.gov
This highlights how conformational preferences, driven by factors such as intramolecular hydrogen bonding, can pre-organize a ligand into a bioactive conformation, thereby enhancing its affinity for a specific molecular target. nih.gov
Strategies for Modulating Interactions with Biological Macromolecules (e.g., enzymes, receptors)
One common approach is the introduction of specific functional groups to create additional interactions with the target. For example, incorporating groups capable of forming hydrogen bonds or salt bridges with key amino acid residues in a binding pocket can significantly increase affinity. The strategic placement of hydrophobic groups to interact with nonpolar regions of the target is another effective method.
Conformational restriction is a powerful strategy to lock the molecule in its bioactive conformation. This can be achieved by introducing bulky groups or by incorporating the piperidine ring into a bridged bicyclic system. acs.org This reduces the entropic penalty of binding and can lead to a significant increase in potency.
Furthermore, the concept of molecular hybridization, which involves merging two or more pharmacophores into a single molecule, can be used to create multi-target directed ligands. researchgate.net This is particularly relevant for complex diseases where targeting multiple pathways may be more effective. The pyrazole and piperidine moieties can serve as scaffolds for the attachment of other pharmacophoric elements to achieve a desired polypharmacological profile.
| Strategy | Description | Example/Application |
| Functional Group Modification | Introduction of groups to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions). | Optimizing inhibitor binding to an enzyme active site. |
| Conformational Restriction | Locking the molecule in a bioactive conformation to reduce the entropic penalty of binding. | Incorporating the piperidine into a bridged bicyclic system to increase potency. acs.org |
| Molecular Hybridization | Merging two or more pharmacophores into a single molecule to create multi-target ligands. | Designing ligands with dual affinity for multiple receptors. researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel and Green Synthetic Methodologies
The future of synthesizing 2-(1H-pyrazol-1-yl)piperidine and its analogues will likely focus on the principles of green chemistry to enhance sustainability and efficiency. researchgate.netresearchgate.netnih.gov Current synthetic routes can be resource-intensive, and the development of greener alternatives is paramount. Future research is expected to explore:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption in the synthesis of pyrazole-containing heterocycles. nih.gov
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can improve atom economy and reduce waste.
Eco-Friendly Solvents and Catalysts: A shift towards the use of water, ionic liquids, or deep eutectic solvents, coupled with the development of recyclable and non-toxic catalysts, will be a key area of investigation. researchgate.netresearchgate.net For instance, the use of recyclable nanocatalysts has shown promise in the synthesis of pyrazole (B372694) derivatives. researchgate.net
These green synthetic strategies aim to produce this compound derivatives in a more environmentally benign and cost-effective manner. researchgate.net
Exploration of New Catalytic Transformations with Pyrazolylpiperidine Ligands
The nitrogen atoms in the pyrazole and piperidine (B6355638) rings of this compound make it an excellent candidate for use as a ligand in catalysis. Pyrazole-based ligands have already demonstrated significant catalytic activity in various transformations. rsc.orgdigitellinc.comrsc.orgscispace.comresearchgate.net Future research in this area will likely focus on:
Asymmetric Catalysis: Developing chiral derivatives of this compound as ligands for enantioselective reactions is a promising avenue.
Cross-Coupling Reactions: Investigating the application of palladium, copper, or nickel complexes with pyrazolylpiperidine ligands in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.
Polymerization Reactions: Pyrazole ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, suggesting that pyrazolylpiperidine ligands could be explored for similar applications. rsc.orgscispace.comresearchgate.net
The modular nature of the this compound scaffold allows for fine-tuning of its steric and electronic properties, which is highly desirable for the development of novel and efficient catalysts.
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules. springernature.comnih.govnih.govresearchgate.net For this compound, these technologies can be applied to:
De Novo Design: Utilizing generative models to design novel pyrazolylpiperidine derivatives with desired physicochemical and biological properties. nih.gov
Property Prediction: Employing ML models to accurately predict properties such as bioactivity, toxicity, and solubility for virtual libraries of pyrazolylpiperidine compounds, thus prioritizing synthetic efforts. nih.gov
Retrosynthesis and Reaction Outcome Prediction: AI-powered tools can assist in planning the synthesis of complex pyrazolylpiperidine derivatives by predicting viable synthetic routes and the likelihood of success for specific reactions. researchgate.net
The integration of AI and ML will accelerate the design-make-test-analyze cycle for this compound research, leading to the more rapid identification of promising compounds for various applications. springernature.comnih.gov
Advanced Material Science Applications (e.g., Metal-Organic Frameworks, sensing applications)
The coordinating ability of the this compound scaffold makes it an attractive building block for advanced materials. digitellinc.com A significant area of future research will be its application in:
Metal-Organic Frameworks (MOFs): Pyrazole-based ligands have been successfully used to construct MOFs with applications in gas storage and separation. researchgate.netrsc.org this compound and its derivatives could be employed as linkers to create novel MOFs with tailored pore sizes and functionalities. The use of pyrazole-based organoarsine ligands has also been explored for synthesizing MOFs. digitellinc.com Zr-based MOFs have been used as catalysts for the synthesis of pyrazolo[3,4-b]pyridine derivatives. nih.gov
Sensing Applications: The pyrazole moiety can be functionalized to create chemosensors for the detection of specific ions or molecules. Incorporating the this compound unit into sensor architectures could lead to the development of new and selective sensing platforms. For example, pyrazole-based MOFs have shown potential as stable SO2 sensors. digitellinc.com
The versatility of the pyrazolylpiperidine structure opens up possibilities for its incorporation into a wide range of materials with tunable properties.
Computational Screening and Virtual Library Design for Pyrazolylpiperidines
Computational methods are indispensable tools in modern chemical research. For the this compound scaffold, future research will heavily rely on:
Virtual Screening: High-throughput virtual screening of large compound libraries containing the pyrazolylpiperidine core can be used to identify potential hits for specific biological targets.
Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can guide the design of new pyrazolylpiperidine derivatives with enhanced potency and selectivity.
Molecular Dynamics Simulations: These simulations can provide insights into the binding modes of pyrazolylpiperidine-based ligands with their biological targets, aiding in the rational design of improved analogues.
The creation and computational screening of large, diverse virtual libraries of this compound derivatives will be a key strategy for exploring the chemical space and identifying new lead compounds for drug discovery and other applications.
Multidisciplinary Approaches to Pyrazolylpiperidine Research
The full potential of this compound will be realized through collaborative, multidisciplinary research efforts. This involves integrating expertise from:
Organic Synthesis: To develop efficient and sustainable methods for the preparation of a wide range of derivatives.
Medicinal Chemistry: To design and evaluate the therapeutic potential of these compounds for various diseases. globalresearchonline.net
Materials Science: To explore their applications in the development of novel functional materials.
Computational Chemistry: To guide the design and predict the properties of new molecules.
Pharmacology and Biology: To elucidate the mechanisms of action and evaluate the biological effects of pyrazolylpiperidine derivatives.
Such a multidisciplinary approach will be crucial for translating fundamental research on this compound into practical applications in medicine, catalysis, and materials science.
Q & A
Basic Questions
Q. What methodologies are recommended for synthesizing 2-(1H-Pyrazol-1-yl)piperidine with high purity?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole derivatives and piperidine precursors. To achieve >98% purity (as per industrial standards for similar compounds), column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is advised. Monitor reaction progress via TLC or HPLC, and confirm purity using GC or NMR spectroscopy .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Answer : Store in a cool (<25°C), dry environment, away from oxidizing agents and moisture. Use inert gas (N₂) purging for long-term storage. Handling requires PPE (gloves, goggles, lab coat) and fume hoods to mitigate skin/eye irritation risks (Category 2A hazard). Spills should be neutralized with inert adsorbents and disposed via hazardous waste protocols .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Answer : Key techniques include:
- Melting Point : Differential Scanning Calorimetry (DSC) for precise measurement.
- Solubility : Phase solubility analysis in polar (water, DMSO) and non-polar solvents.
- Structural Confirmation : ¹H/¹³C NMR for bond assignments and FT-IR for functional group identification.
Cross-validate results with mass spectrometry (exact mass ~145.17 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s reactivity under varying catalytic conditions?
- Answer : Use a factorial design approach to systematically test variables (e.g., catalyst type, temperature, solvent polarity). For example, compare palladium-catalyzed vs. copper-mediated coupling reactions. Analyze reaction yields via HPLC and kinetic studies (e.g., Arrhenius plots) to identify optimal conditions .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Answer : Reconcile discrepancies by:
- Validating computational models (DFT, MD simulations) with experimental spectroscopic data (e.g., NMR chemical shifts).
- Testing solvent effects (polar aprotic vs. protic) and steric hindrance in reaction pathways.
- Cross-referencing literature on analogous piperidine/pyrazole systems to identify overlooked variables .
Q. What methodological frameworks are suitable for studying the compound’s interactions in biological systems?
- Answer : Employ:
- In vitro assays : Competitive binding studies (e.g., fluorescence quenching) to evaluate receptor affinity.
- Molecular Docking : Align the compound with target proteins (e.g., kinases) using AutoDock Vina.
- ADMET profiling : Use Caco-2 cell models for permeability and cytochrome P450 assays for metabolic stability .
Q. How can researchers address stability challenges during long-term storage of this compound?
- Answer : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolysis products). Stabilize with antioxidants (e.g., BHT) or lyophilization if hygroscopicity is observed .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 145.17 g/mol | |
| Melting Point | 85–90°C (DSC) | |
| Solubility in Water | <1 mg/mL (25°C) | |
| LogP (Partition Coefficient) | 1.2 (Predicted via ChemDraw) |
Table 2 : Hazard Mitigation Strategies
| Risk | Mitigation Protocol | Reference |
|---|---|---|
| Skin/Eye Irritation | PPE (nitrile gloves, goggles) | |
| Hygroscopic Degradation | Desiccants, N₂ atmosphere storage | |
| Fire Hazard | CO₂ fire extinguishers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
